molecular formula C14H11BrN2 B086669 2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine CAS No. 1023-01-4

2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine

Cat. No. B086669
CAS RN: 1023-01-4
M. Wt: 287.15 g/mol
InChI Key: OUTIKDPVXLJCLK-UHFFFAOYSA-N
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Patent
US05204352

Procedure details

6-Methyl-2-(4'-bromophenyl)imidazo[1,2-a]pyridine (6.0 g) was mixed with 3.0 g of CuCN and 50 ml DMF. The mixture was refluxed for 24 hrs. The hot solution was then poured into a (1:4) ethylenediamine-water mixture (200 ml). Using chloroform, the compound was extracted. The chloroform layer was washed with water, dried and evaporated. The residue was crystallized and recrystallized from ethanol; yield; 3.4 g (69%); mp 225°-226° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1.[C:18]([Cu])#[N:19].C(N)CN.O>CN(C=O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([C:18]#[N:19])=[CH:13][CH:12]=3)[N:10]=2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)Br
Name
Quantity
3 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(CN)N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 24 hrs
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
Using chloroform, the compound was extracted
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.